molecular formula C22H23FN4OS2 B11239618 1-(Azepan-1-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

1-(Azepan-1-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B11239618
M. Wt: 442.6 g/mol
InChI Key: MZPFKJWNOOOSSM-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a combination of azepane, fluorophenyl, thiazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Synthesis of the Pyridazine Moiety: The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives.

    Coupling of the Moieties: The different moieties are then coupled together using appropriate linking reactions, such as nucleophilic substitution or palladium-catalyzed coupling.

    Final Functionalization: The azepane ring is introduced in the final step through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

    Coupling Reactions: Palladium-catalyzed coupling reactions can be used to link the compound with other molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE might include other molecules with azepane, thiazole, or pyridazine moieties. These could include:

    1-(AZEPAN-1-YL)-2-(THIAZOL-5-YL)ETHAN-1-ONE: Lacks the fluorophenyl and pyridazine groups.

    2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL}PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE: Lacks the azepane group.

    1-(AZEPAN-1-YL)-2-(PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE: Lacks the thiazole and fluorophenyl groups.

The uniqueness of 1-(AZEPAN-1-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE lies in its combination of these diverse moieties, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23FN4OS2

Molecular Weight

442.6 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C22H23FN4OS2/c1-15-21(30-22(24-15)16-6-8-17(23)9-7-16)18-10-11-19(26-25-18)29-14-20(28)27-12-4-2-3-5-13-27/h6-11H,2-5,12-14H2,1H3

InChI Key

MZPFKJWNOOOSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCCCCC4

Origin of Product

United States

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